Okanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-diabetic Properties

Studies suggest okanin might possess anti-diabetic properties. Research has shown it can stimulate insulin secretion from pancreatic beta cells and improve insulin sensitivity in fat cells []. Additionally, okanin exhibits antioxidant activity, which could contribute to diabetes prevention by reducing oxidative stress in cells [].

Anti-inflammatory and Analgesic Effects

Okanin's anti-inflammatory and analgesic properties are also being explored. Studies have demonstrated its ability to reduce inflammation and pain in animal models [, ]. The mechanism might involve inhibiting the production of inflammatory mediators like prostaglandins.

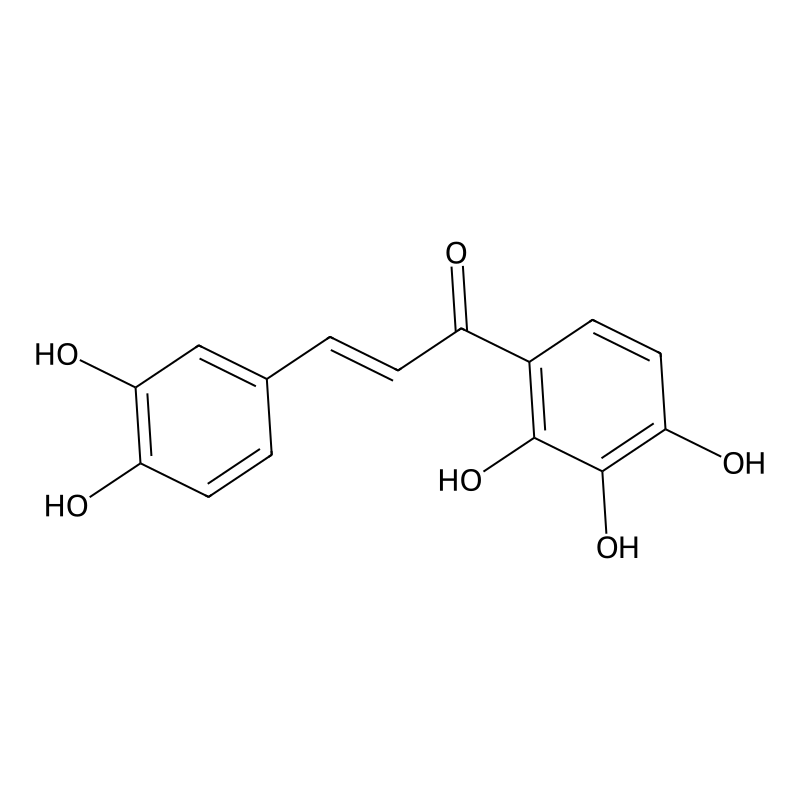

Okanin is a naturally occurring compound classified as a chalcone, predominantly found in the genus Bidens, particularly Bidens bipinnata. This compound is characterized by its unique chemical structure, which consists of two hydroxyphenyl rings connected by a three-carbon unit, forming an α-β unsaturated carbonyl moiety. Okanin has garnered attention due to its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its presence in traditional medicine practices in East Asia highlights its potential therapeutic applications, particularly for inflammatory diseases and various cancers .

Okanin's chemical reactivity is largely attributed to its α-β unsaturated carbonyl group, which acts as a classical Michael acceptor. This functional group enables okanin to engage in nucleophilic addition reactions, facilitating interactions with various biological macromolecules. For instance, okanin has been shown to inhibit the production of nitric oxide and inducible nitric oxide synthase in activated macrophages by inducing heme oxygenase-1 expression through nuclear factor-erythroid 2-related factor 2 activation . Additionally, it has demonstrated the ability to suppress pro-inflammatory cytokines and modulate signaling pathways such as NF-κB in microglial cells .

Okanin exhibits a broad spectrum of biological activities:

- Anti-inflammatory Effects: Okanin significantly reduces inflammation by inhibiting the expression of inducible nitric oxide synthase and pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha in various cell types, including macrophages and microglia .

- Antioxidant Properties: The compound's antioxidant activity helps protect cells from oxidative stress, contributing to its potential as a therapeutic agent against neurodegenerative diseases .

- Anticancer Activity: Okanin has been shown to induce apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death) in cancer cells, particularly oral squamous cell carcinoma lines. It inhibits cell growth and colony formation in these cancerous cells through dose-dependent mechanisms .

Okanin can be isolated from natural sources or synthesized through chemical methods. The extraction from Bidens species typically involves solvent extraction techniques followed by purification processes such as chromatography. For synthetic approaches, okanin can be produced via condensation reactions involving appropriate phenolic precursors under alkaline conditions. The synthesis often aims to replicate the natural structure while optimizing yield and purity for research or pharmaceutical applications .

Okanin's diverse biological activities render it suitable for various applications:

- Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, okanin is being explored as a potential drug candidate for treating inflammatory diseases and cancer.

- Nutraceuticals: Owing to its antioxidant capabilities, okanin is considered for inclusion in dietary supplements aimed at enhancing health and preventing disease.

- Cosmetic Industry: Its antioxidant properties may also find applications in skincare products designed to combat oxidative stress and inflammation .

Research into okanin's interactions with biological systems has revealed its capacity to modulate several key signaling pathways:

- Nuclear Factor-kappa B Pathway: Okanin inhibits the activation of this pathway, which is crucial in regulating immune responses and inflammation. By preventing the translocation of the NF-κB p65 subunit into the nucleus, okanin effectively reduces inflammatory signaling .

- Inducible Nitric Oxide Synthase Pathway: Okanin's ability to suppress this enzyme's expression suggests potential therapeutic roles in conditions characterized by excessive nitric oxide production, such as chronic inflammation .

Okanin shares structural similarities with several other compounds that exhibit related biological activities. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 2'-Hydroxychalcone | Similar chalcone structure | Induces heme oxygenase-1 expression | Contains additional hydroxyl groups |

| Curcumin | Contains phenolic structures | Anti-inflammatory and anticancer | Derived from turmeric; broader use |

| Costunolide | Contains α-β unsaturated carbonyl | Antioxidant and anti-inflammatory | Found in various plants; unique effects |

| Dehydrocostus lactone | Similar functional groups | Anti-inflammatory | Distinct source; different bioactivity |

Okanin stands out due to its specific mechanisms of action related to nitric oxide modulation and its unique structural features that enhance its biological efficacy compared to these similar compounds .

Molecular Structure and Configuration

Okanin represents a naturally occurring chalcone compound characterized by a distinctive trans-chalcone framework with multiple hydroxyl substituents [1] [2] [3]. The compound exhibits the systematic name (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, reflecting its geometric configuration and substitution pattern [2] [7]. This chalconoid belongs to the class of 2'-hydroxychalcones, distinguished by the presence of a hydroxyl group at the 2'-position of the aromatic ring system [21].

The molecular architecture of okanin consists of two aromatic rings designated as ring A and ring B, connected through a three-carbon α,β-unsaturated carbonyl bridge [6] [19]. Ring A contains three hydroxyl groups positioned at the 2', 3', and 4' carbons, while ring B bears two hydroxyl groups at the 3 and 4 positions [2] [8] [19]. This pentahydroxylated structure distinguishes okanin from other chalcone derivatives and contributes significantly to its chemical and biological properties [19] [36].

α-β Unsaturated Carbonyl Functional Group

The α-β unsaturated carbonyl moiety constitutes the central structural feature of okanin, forming the characteristic enone system that defines chalcone compounds [6] [17]. This functional group consists of a carbonyl carbon directly bonded to an alkene system, creating a conjugated π-electron system that extends across the three-carbon bridge [17] [18]. The double bond adopts the E-configuration, as confirmed by spectroscopic analysis and structural elucidation studies [2] [3].

The α-β unsaturated carbonyl group serves as a crucial reactive center, functioning as a Michael acceptor capable of participating in nucleophilic addition reactions [6] [17]. This electrophilic character arises from the electron-withdrawing effect of the carbonyl group, which activates the β-carbon toward nucleophilic attack [17]. The conjugated system also contributes to the compound's spectroscopic properties, particularly in ultraviolet-visible absorption spectroscopy [6].

Research has demonstrated that the α-β unsaturated carbonyl functional group is essential for the biological activity of okanin [6]. Studies comparing okanin with structurally related compounds lacking either the double bond or the carbonyl group showed significant reduction in activity, confirming the importance of this intact functional group [6]. The planarity imposed by the conjugated system facilitates molecular interactions with biological targets and contributes to the compound's overall pharmacophore [6].

Hydroxyl Group Positioning (3,4,2',3',4')

The hydroxyl group distribution in okanin follows a specific pattern that significantly influences both its chemical behavior and biological activity [19] [36]. Ring B contains two hydroxyl groups positioned at the 3 and 4 carbons, creating a catechol moiety that contributes to the compound's antioxidant properties [36]. This dihydroxyl arrangement allows for potential intramolecular hydrogen bonding and enhances the compound's radical scavenging capabilities [36].

Ring A exhibits a more complex hydroxylation pattern with three hydroxyl groups located at positions 2', 3', and 4' [2] [19]. The 2'-hydroxyl group is particularly significant as it defines okanin as a member of the 2'-hydroxychalcone family [21]. This specific positioning enables the formation of intramolecular hydrogen bonds with the carbonyl oxygen, potentially stabilizing the molecular conformation [19].

The 3'-hydroxyl group on ring A has been identified as a critical determinant of biological activity through structure-activity relationship studies [19]. Compounds lacking this hydroxyl group showed reduced inhibitory effects in enzymatic assays, highlighting its importance for molecular recognition and binding [19]. Similarly, the 4'-hydroxyl group contributes to the overall activity profile, with computational studies suggesting its involvement in salt bridge formation with positively charged amino acid residues in target proteins [19].

| Position | Ring | Chemical Environment | Functional Role |

|---|---|---|---|

| 2' | A | Ortho to carbonyl | Intramolecular H-bonding |

| 3' | A | Meta to carbonyl | Critical for biological activity |

| 4' | A | Para to carbonyl | Salt bridge formation |

| 3 | B | Meta to α-carbon | Antioxidant activity |

| 4 | B | Para to α-carbon | Catechol moiety formation |

Physicochemical Characteristics

Molecular Formula (C15H12O6) and Weight (288.25 g/mol)

Okanin possesses the molecular formula C15H12O6, corresponding to a molecular weight of 288.25 grams per mole [2] [3] [5]. This composition reflects the presence of fifteen carbon atoms, twelve hydrogen atoms, and six oxygen atoms, with the oxygen content primarily attributed to the five hydroxyl groups and one carbonyl group [2]. The molecular weight determination has been confirmed through high-resolution mass spectrometry, providing an exact mass of 288.063388 atomic mass units [3] [21].

The elemental composition analysis reveals a carbon content of approximately 62.5%, hydrogen content of 4.2%, and oxygen content of 33.3% by mass [2]. This relatively high oxygen content contributes to the compound's hydrophilic character and influences its solubility properties [27] [28]. The molecular formula also indicates a degree of unsaturation of 10, accounting for the two aromatic rings and the α,β-unsaturated carbonyl system [2].

Computational predictions based on the molecular structure suggest specific physicochemical parameters including a predicted density of 1.584 ± 0.06 grams per cubic centimeter and a boiling point of 638.0 ± 55.0 degrees Celsius [27]. The predicted acid dissociation constant (pKa) value of 7.22 ± 0.40 indicates that okanin can exist in both protonated and deprotonated forms under physiological conditions [27].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C15H12O6 | Confirmed by MS [2] |

| Molecular Weight | 288.25 g/mol | Calculated [2] [3] |

| Exact Mass | 288.063388 amu | HR-MS [3] |

| Melting Point | 235-242°C | Experimental [27] |

| Predicted Density | 1.584 g/cm³ | Computational [27] |

| Predicted pKa | 7.22 ± 0.40 | Computational [27] |

Spectroscopic Properties

The spectroscopic characterization of okanin has been extensively studied using multiple analytical techniques, providing comprehensive structural confirmation and identification methods [2] [40]. Mass spectrometry analysis reveals characteristic fragmentation patterns that serve as diagnostic tools for compound identification [2] [40]. The molecular ion peak appears at m/z 288, with subsequent fragmentation yielding major peaks that correspond to the loss of hydroxyl groups and aromatic ring systems [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information about okanin's molecular framework [26]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts influenced by the hydroxyl group substitution pattern [26]. The vinyl protons of the α,β-unsaturated system appear as distinctive coupling patterns that confirm the E-configuration of the double bond [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with chemical shifts corresponding to aromatic carbons, the carbonyl carbon, and the alkene carbons [26]. The hydroxylated aromatic carbons exhibit characteristic downfield shifts due to the electron-withdrawing effects of the oxygen substituents [26]. Ultraviolet-visible spectroscopy shows maximum absorption around 365 nanometers, corresponding to the π-π* transition of the extended conjugated system [2].

Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present in okanin [27]. The hydroxyl groups exhibit broad absorption bands in the 3200-3600 wavenumber region, while the carbonyl group shows a strong absorption around 1650 wavenumbers [27]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range, providing additional structural confirmation [27].

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| Mass Spectrometry | m/z 288 [M+], fragmentation pattern | Molecular weight confirmation |

| 1H NMR | Aromatic and vinyl proton signals | Structural configuration |

| 13C NMR | Carbonyl and aromatic carbon signals | Carbon framework |

| UV-Vis | λmax ~365 nm | Conjugated system identification |

| IR | OH (3200-3600 cm⁻¹), C=O (1650 cm⁻¹) | Functional group identification |

Structural Comparison with Related Chalcones

Okanin belongs to a family of naturally occurring chalcones that share the basic α,β-unsaturated carbonyl framework but differ in their hydroxylation patterns [22] [23] [24]. Among the most structurally related compounds are butein, isoliquiritigenin, and other pentahydroxylated chalcones that exhibit similar molecular architectures [24] [26]. Butein, with the molecular formula C15H12O5, differs from okanin by the absence of one hydroxyl group, specifically lacking the 2'-hydroxyl group that characterizes okanin as a 2'-hydroxychalcone [24] [26].

Isoliquiritigenin represents another closely related chalcone with a different hydroxylation pattern, containing hydroxyl groups at positions 4, 2', and 4' [24] [26]. This compound shares the same molecular weight as butein but exhibits different biological activity profiles due to the altered positioning of the hydroxyl substituents [24]. The structural comparison reveals that the specific arrangement of hydroxyl groups significantly influences both chemical reactivity and biological activity among chalcone derivatives [22] [23].

The presence of the catechol moiety (3,4-dihydroxyl groups on ring B) in okanin distinguishes it from chalcones like isoliquiritigenin, which lack this structural feature [24] [36]. This catechol arrangement contributes significantly to the antioxidant properties of okanin and influences its metal-chelating capabilities [36]. Furthermore, the trihydroxylated ring A in okanin provides additional sites for hydrogen bonding interactions compared to related compounds with fewer hydroxyl groups [19].

Structural analysis of okanin derivatives reveals that methylation or glycosylation of the hydroxyl groups results in compounds with modified properties [1]. Marein, the 4'-O-glucoside of okanin, demonstrates how glycosylation can alter solubility and bioavailability while maintaining the core chalcone structure [1]. Various methylated derivatives of okanin have been isolated from natural sources, showing how structural modifications can occur in biological systems [1].

| Compound | Molecular Formula | Hydroxyl Positions | Distinguishing Features |

|---|---|---|---|

| Okanin | C15H12O6 | 3,4,2',3',4' | Pentahydroxylated, 2'-hydroxychalcone |

| Butein | C15H12O5 | 3,4,3',4' | Lacks 2'-hydroxyl group |

| Isoliquiritigenin | C15H12O5 | 4,2',4' | Different hydroxylation pattern |

| Marein | C21H22O11 | 3,4,2',3',4'-OH + 4'-glucoside | Glycosylated okanin derivative |

Structure-Activity Relationship Analysis

Structure-activity relationship studies of okanin and related chalcones have revealed critical insights into the molecular features responsible for biological activity [19] [36] [39]. The pentahydroxylated structure of okanin contributes significantly to its potent biological effects, with each hydroxyl group playing specific roles in molecular recognition and binding [19] [36]. Comparative analysis with structurally related compounds demonstrates that the number and positioning of hydroxyl groups directly correlate with activity levels [36] [39].

The α,β-unsaturated carbonyl system serves as an essential pharmacophore in okanin, functioning as a Michael acceptor that can form covalent bonds with nucleophilic residues in target proteins [6]. Studies comparing okanin with compounds lacking either the double bond or the carbonyl group showed dramatic reductions in biological activity, confirming the critical importance of this intact functional group [6]. The planar configuration imposed by the conjugated system facilitates optimal molecular interactions with biological targets [6].

Research has demonstrated that the 2',3',4'-trihydroxylated ring A pattern in okanin is crucial for selective enzyme inhibition [19]. Molecular docking studies reveal that the 2'-hydroxyl group forms hydrogen bonds with specific amino acid residues, while the 3'-hydroxyl provides additional binding interactions [19]. The 4'-hydroxyl group has been shown to participate in salt bridge formation with positively charged residues, contributing to binding affinity and selectivity [19].

The catechol moiety on ring B (3,4-dihydroxyl groups) contributes significantly to the antioxidant activity of okanin [36]. Structure-activity relationship analysis indicates that compounds with two adjacent hydroxyl groups on aromatic rings exhibit enhanced radical scavenging capabilities compared to compounds with isolated hydroxyl groups [36] [39]. This structural feature also enables metal chelation, which contributes to the compound's protective effects against oxidative stress [36].

Quantitative structure-activity relationship studies have identified specific molecular descriptors that correlate with biological activity in chalcone derivatives [23] [25]. These analyses reveal that electronic properties, such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influence the reactivity and selectivity of chalcones [25]. The presence of multiple hydroxyl groups in okanin creates a unique electronic environment that contributes to its distinctive activity profile [25].

| Structural Feature | Activity Contribution | Supporting Evidence |

|---|---|---|

| α,β-Unsaturated carbonyl | Essential for activity | Complete loss without intact system [6] |

| 2'-Hydroxyl group | Enzyme selectivity | Specific protein interactions [19] |

| 3'-Hydroxyl group | Enhanced binding | Critical for molecular recognition [19] |

| 4'-Hydroxyl group | Salt bridge formation | Ionic interactions with targets [19] |

| Catechol moiety | Antioxidant activity | Radical scavenging enhancement [36] |

| Overall hydroxylation | Synergistic effects | Optimal activity with five OH groups [36] |

Okanin has been identified and isolated from diverse plant species across multiple families, with the most significant sources found within the Asteraceae family. The compound demonstrates a widespread but selective distribution among certain genera, particularly those involved in specialized secondary metabolite production pathways.

Coreopsis Species (Coreopsis tinctoria, Coreopsis lanceolata)

Coreopsis tinctoria represents one of the most abundant and well-characterized sources of okanin [1] [2] [3]. Native to North America and particularly prominent in the Kunlun Mountain region of China at elevations above 3,000 meters, this species has gained recognition for its exceptionally high okanin content [1]. Research has demonstrated that the capitula of Coreopsis tinctoria contain substantial quantities of okanin, with enriched fractions showing concentrations of 41.78 milligrams per gram of dried material [2]. The flowers of this species, commonly referred to as "snow chrysanthemum" or "snow tea" in traditional Chinese medicine, have been utilized as a tea-like beverage and health supplement for cardiovascular disease prevention [1] [3].

The species exhibits remarkable biosynthetic capacity for okanin production, with the compound serving as a major effective constituent in ethyl acetate extracts [3]. Studies utilizing high-performance liquid chromatography have confirmed that okanin represents one of the four most abundant compounds in Coreopsis tinctoria extracts, alongside isookanin-7-O-β-d-glucoside, quercetigetin-7-O-β-d-glucoside, and marein [2]. The distribution of Coreopsis tinctoria has expanded from its native North American range to include widespread cultivation in Shandong, Hebei, and Henan provinces of China, where it has gained significant commercial and scientific importance [1].

Coreopsis lanceolata, commonly known as lanceleaf tickseed or lance-leaved coreopsis, represents another significant source within the Coreopsis genus [4] [5]. This North American native species demonstrates widespread distribution across the United States, extending into parts of Canada and Mexico [6]. The species grows in diverse habitats ranging from prairies and open fields to roadsides, thriving in elevations from sea level to approximately 2,134 meters [7]. Coreopsis lanceolata exhibits robust adaptability to various environmental conditions, including drought, heat, and humidity, making it a successful colonizer of disturbed habitats [8] [6].

The presence of okanin in Coreopsis lanceolata has been confirmed through multiple independent studies, with the compound detected in whole plant extracts [4] [5]. The species demonstrates perennial growth characteristics, forming extensive colonies through underground rhizomes and self-seeding mechanisms [8] [9]. This reproductive strategy contributes to the widespread availability of okanin-containing plant material across diverse geographic regions.

Bidens Species (Bidens pilosa, Bidens bipinnata)

Bidens pilosa stands as one of the most extensively studied and globally distributed sources of okanin [10] [11] [12]. This annual herbaceous flowering plant, native to tropical America, has achieved worldwide distribution as an introduced and often invasive species across Europe, Africa, Asia, Australia, and the Pacific Islands [13] [14]. The species demonstrates remarkable adaptability to diverse environmental conditions, establishing populations in habitats ranging from grasslands and forests to agricultural fields and urban environments [14].

The okanin content in Bidens pilosa exhibits unique characteristics that distinguish it from other plant sources. Research utilizing liquid chromatography-mass spectrometry has revealed that the leaves of Bidens pilosa contain both okanin chalcone glycoside and its corresponding flavanone glycoside in unusually equal proportional distribution [11] [15]. This equal coexistence contrasts with the typical pattern observed in most other plants, where chalcone isomerase enzyme activity results in higher proportions of flavanone forms compared to their chalcone precursors [11] [16].

The widespread distribution of Bidens pilosa has significant implications for okanin availability on a global scale. The species has been documented across all inhabited continents, with established populations in tropical to warm temperate regions [13] [14]. In many regions, Bidens pilosa forms dense monospecific stands and demonstrates rapid expansion capabilities, creating substantial biomass reservoirs of okanin-containing plant material [14]. The species produces multiple generations per year under favorable conditions, ensuring continuous availability of fresh plant material for okanin extraction [14].

Bidens bipinnata, commonly known as Spanish needles or hemlock beggarticks, represents another significant source within the Bidens genus [17]. This species shares the global distribution pattern characteristic of many Bidens species, having spread from its native American range to establish populations worldwide [17]. Like other members of the genus, Bidens bipinnata demonstrates the characteristic barbed fruit structure that facilitates zoochorous dispersal, contributing to its successful establishment in diverse geographic regions [17].

The presence of okanin in Bidens bipinnata has been confirmed through phytochemical analyses, although detailed quantitative studies remain limited compared to those conducted on Bidens pilosa [17]. The species typically grows as an annual herb, producing the characteristic daisy-like flower heads typical of the Asteraceae family [17]. The global distribution of Bidens bipinnata ensures widespread availability of this okanin source across multiple continents and climate zones.

Other Plant Sources (Abies pindrow, Acacia species)

Abies pindrow, the West Himalayan fir, pindrow fir, or silver fir, represents a unique non-Asteraceae source of okanin and related compounds [18] [19] [20]. This large evergreen coniferous tree, native to the western Himalayan region, demonstrates a specialized distribution pattern distinct from the herbaceous Asteraceae sources [19] [20]. The species occurs naturally across a range extending from northeast Afghanistan through northern Pakistan and India to central Nepal, typically at elevations between 2,000 and 3,700 meters [19] [20] [21].

Phytochemical investigations of Abies pindrow have revealed the presence of okanin and several related glycosides in various plant parts [18] [22]. The ethanol extract of air-dried stems has yielded okanin, okanin 4′-O-β-d-glucopyranoside, and butein 4′-O-β-d-glucopyranoside [22]. The leaves of Abies pindrow have been found to contain multiple flavonoid compounds, including okanin and its glycosylated derivatives [18]. This diversity of okanin-related compounds suggests active biosynthetic pathways for chalcone production within the species.

The geographic distribution of Abies pindrow is largely confined to montane forests of the western Himalayas, where it forms pure stands or grows in association with other coniferous species such as Cedrus deodara, Picea smithiana, and Pinus wallichiana [19] [20] [23]. The species typically occurs in mixed coniferous forests within the temperate belt, contributing to the unique phytochemical profile of Himalayan forest ecosystems [23]. The elevation range and geographic specificity of Abies pindrow make it a regionally important but geographically restricted source of okanin.

Acacia species represent diverse sources of okanin within the Fabaceae family, with particular emphasis on Acacia confusa and related species [24] [25] [26]. The genus Acacia comprises approximately 1,084 species distributed globally, with centers of diversity in Australia, Africa, and other regions [24]. Acacia confusa, commonly known as small Philippine acacia or Formosa acacia, has been specifically identified as containing significant quantities of okanin in heartwood extracts [25] [26].

Research on Acacia confusa has demonstrated the presence of okanin alongside other phenolic compounds in ethyl acetate fractions derived from heartwood extracts [26] [27]. The compound has been isolated and identified through column chromatography and reverse-phase high-performance liquid chromatography, confirming its presence as one of eight specific phytochemicals in the species [26]. Studies have shown that okanin from Acacia confusa exhibits potent xanthine oxidase inhibitory activity, with IC50 values of 0.076 microM, demonstrating superior activity compared to allopurinol [26] [27].

The geographic distribution of okanin-containing Acacia species varies significantly among different taxa within the genus. Acacia confusa is native to the Philippines and Taiwan, with additional populations in Borneo and Malaysia [25]. The species has been introduced to various Pacific regions, including Guam and the Mariana Islands [25]. Other Acacia species containing okanin or related compounds may have different distribution patterns, reflecting the global diversity of the genus [24].

Geographic Distribution of Source Plants

The global distribution of okanin-containing plants reflects diverse biogeographic patterns and evolutionary adaptations across multiple plant families and genera. The compound demonstrates a cosmopolitan distribution through its presence in widely dispersed taxa, with concentrations of source species in specific geographic regions corresponding to centers of plant diversity and endemism.

North America serves as a primary center of diversity for okanin-containing Coreopsis species, representing the native range for both Coreopsis tinctoria and Coreopsis lanceolata [28] [7] [6]. The distribution of Coreopsis species across North America encompasses diverse habitats from coastal plains to montane environments, with elevational ranges extending from sea level to over 2,100 meters [28] [7]. Coreopsis tinctoria demonstrates a particularly broad distribution across the central and western United States, extending into Canada and northeastern Mexico [7] [29]. The species thrives in prairie, plains, meadow, and disturbed habitat types, contributing to its widespread availability across the continent [29].

Coreopsis lanceolata exhibits a somewhat different distribution pattern, with native populations concentrated in the eastern and central United States [6]. The species ranges from USDA Hardiness Zones 3-8, demonstrating remarkable cold tolerance and adaptability to diverse climatic conditions [6]. The natural habitat preferences include full sun exposure and well-drained soils, characteristics that have facilitated its establishment in disturbed areas and naturalized populations beyond its native range [6].

The Himalayan region represents a unique biogeographic zone for okanin-containing species, particularly Abies pindrow [19] [20] [21]. This montane region, characterized by extreme elevational gradients and distinct climatic zones, supports specialized coniferous forest ecosystems containing high concentrations of endemic species [20] [21]. Abies pindrow demonstrates a distribution pattern closely tied to specific elevational and climatic requirements, occurring primarily between 2,000 and 3,700 meters in elevation [19] [20].

The western Himalayan distribution of Abies pindrow encompasses multiple countries and political regions, including Afghanistan, Pakistan, India, and Nepal [19] [20] [21]. Within this range, the species exhibits preferences for specific forest types and associations, often forming mixed stands with other coniferous species adapted to montane conditions [21] [23]. The monsoonal climate patterns characteristic of the Himalayan region, with distinct wet and dry seasons, influence the growth patterns and phytochemical composition of Abies pindrow populations [20].

Global distribution patterns for Bidens species reflect one of the most remarkable examples of anthropogenic dispersal and naturalization among okanin-containing plants [13] [17] [14]. Originally native to the Americas, Bidens pilosa has achieved nearly worldwide distribution through human-mediated dispersal and subsequent naturalization [13] [14]. The species now occurs across tropical to warm temperate regions of Europe, Africa, Asia, Australia, and numerous Pacific islands [13] [14].

The invasive characteristics of Bidens pilosa have contributed to its establishment in diverse habitat types across multiple continents [14]. The species demonstrates remarkable adaptability to various environmental conditions, successfully colonizing grasslands, forests, wetlands, agricultural areas, and urban environments [14]. This broad habitat tolerance, combined with effective dispersal mechanisms and rapid reproductive cycles, has enabled Bidens pilosa to become one of the most widely distributed okanin sources globally [14].

Regional endemism and restricted distributions characterize certain okanin-containing species, particularly within specialized ecosystems or geographic regions. Acacia confusa and related species demonstrate more restricted distributions compared to the widespread Bidens species, with native ranges concentrated in Southeast Asian regions [25]. The Philippines, Taiwan, and associated island systems represent primary centers of diversity for these Acacia species [25].

The elevation-dependent distribution patterns observed in montane species such as Abies pindrow reflect the influence of climatic gradients on species distributions [19] [20]. Climate change projections suggest potential range shifts for these montane species, with bioclimatic modeling indicating possible future reductions in suitable habitat [20]. These predictions highlight the importance of understanding current distribution patterns for conservation planning and sustainable utilization of okanin resources.

Biosynthetic Pathways in Plants

The biosynthesis of okanin in plants follows the well-established phenylpropanoid pathway, representing a specialized branch of flavonoid metabolism that produces chalcone compounds as precursors to more complex flavonoid structures. This biosynthetic route demonstrates remarkable conservation across diverse plant families while exhibiting species-specific modifications that influence okanin production and accumulation patterns.

The phenylpropanoid pathway serves as the foundational biosynthetic route for okanin production, beginning with the amino acid phenylalanine derived from the shikimate pathway [30] [31]. The initial step involves phenylalanine ammonia-lyase mediated deamination of phenylalanine to produce cinnamic acid, followed by cinnamate-4-hydroxylase catalyzed hydroxylation to form para-coumaric acid [30] [31]. Para-coumarate-CoA ligase subsequently activates para-coumaric acid to form para-coumaroyl-CoA, which serves as the immediate precursor for chalcone synthesis [30] [31].

Chalcone synthase represents the key committed enzyme for okanin biosynthesis, catalyzing the stepwise condensation of three malonyl-CoA units with para-coumaroyl-CoA to produce naringenin chalcone [30] [31]. This enzyme belongs to the type III polyketide synthase superfamily and demonstrates broad distribution across plant species, from angiosperms to bryophytes [30]. The chalcone synthase reaction establishes the characteristic C6-C3-C6 carbon skeleton that defines the flavonoid structural framework, with subsequent modifications determining the specific hydroxylation pattern characteristic of okanin [30] [31].

Hydroxylation patterns specific to okanin involve the introduction of hydroxyl groups at positions 3, 4, 2′, 3′, and 4′ of the chalcone backbone, resulting in the pentahydroxychalcone structure [4] [32]. These hydroxylation reactions are catalyzed by specific cytochrome P450 monooxygenases and other oxidative enzymes that demonstrate substrate specificity for different positions on the chalcone molecule [30]. The precise timing and regulation of these hydroxylation reactions influence the final okanin content and the relative proportions of related chalcone derivatives in different plant species [30].

Chalcone isomerase plays a critical role in determining the relative proportions of chalcone and flavanone forms in plant tissues [33] [34] [15]. This enzyme catalyzes the stereospecific isomerization of chalcones to their corresponding flavanones, typically resulting in higher proportions of flavanone products compared to chalcone precursors [33] [34]. However, the unique case of Bidens pilosa demonstrates equal proportional distribution of okanin chalcone and flavanone forms, suggesting modified chalcone isomerase activity or alternative regulatory mechanisms that maintain chalcone accumulation [11] [15].

Regulatory mechanisms controlling okanin biosynthesis involve multiple levels of control, including transcriptional regulation of biosynthetic genes, post-translational modification of enzymes, and environmental responses that modulate pathway activity [30] [35]. Transcription factors from the MYB, bHLH, and WD40 protein families form regulatory complexes that coordinate the expression of phenylpropanoid and flavonoid biosynthetic genes [30] [35]. Environmental factors such as light, temperature, water stress, and pathogen attack can trigger increased okanin production as part of plant stress responses [30].

Metabolic channeling represents an important organizational feature of okanin biosynthesis, with consecutive enzymes of the phenylpropanoid and flavonoid pathways organized into macromolecular complexes associated with endomembranes [31]. This spatial organization enables efficient substrate channeling between enzymes, reducing metabolic interference and enhancing the specificity of secondary metabolite production [31]. Evidence for metabolic channeling includes direct protein-protein interactions between pathway enzymes and the formation of multienzyme complexes in specialized plant tissues [31].

Species-specific variations in okanin biosynthetic pathways account for the different accumulation patterns and compound profiles observed across diverse plant sources [11] [15]. These variations may involve differences in enzyme expression levels, substrate specificities, or regulatory mechanisms that influence pathway flux toward okanin production [11]. The exceptional case of Bidens pilosa, which maintains equal proportions of chalcone and flavanone forms, suggests evolutionary adaptations in biosynthetic regulation that differ from typical flavonoid-producing plants [11] [15].

Subcellular localization of okanin biosynthetic enzymes influences the sites of compound accumulation and the efficiency of metabolic flux through the pathway [30]. Many phenylpropanoid pathway enzymes are associated with the endoplasmic reticulum, while some modification reactions may occur in other cellular compartments [30]. The compartmentalization of biosynthetic activities contributes to the regulation of okanin production and may influence the final subcellular distribution of the compound [30].

Okanin as a Secondary Metabolite

Okanin functions as a specialized secondary metabolite that contributes to plant survival strategies through multiple mechanisms including defense against biotic and abiotic stresses, UV protection, and signaling functions. As a member of the chalcone class of flavonoids, okanin demonstrates the characteristic properties of plant secondary metabolites, serving roles that extend beyond primary metabolic functions while contributing to plant adaptation and ecological interactions.

Defensive functions represent primary roles for okanin as a secondary metabolite, with the compound contributing to plant protection against various biotic stresses [30] [31]. The antimicrobial properties of okanin provide defense against bacterial and fungal pathogens that threaten plant health and survival [10] [36]. Research has demonstrated that okanin exhibits significant antibacterial activities and contributes to the overall antimicrobial profile of producing plants [10]. These defensive properties likely provide selective advantages for plants growing in environments with high pathogen pressure or competitive stress [30] [31].

Antioxidant capabilities of okanin contribute to plant protection against oxidative stress caused by various environmental factors [11] [15]. The compound demonstrates significant radical scavenging activity, helping to neutralize reactive oxygen species that accumulate under stress conditions such as drought, high light intensity, or temperature extremes [11] [15]. Theoretical studies utilizing density functional theory have confirmed that okanin exhibits superior radical scavenging properties compared to related flavonoid compounds, supporting its role as an effective antioxidant in plant tissues [11] [15].

UV protection functions of okanin align with the general role of flavonoids in screening plants from harmful ultraviolet radiation [30] [31]. Chalcones and related flavonoids absorb UV-B radiation effectively, preventing damage to photosynthetic apparatus and other cellular components [30]. The accumulation of okanin in flower petals and other exposed plant parts likely contributes to UV screening, particularly in high-altitude or high-latitude environments where UV radiation intensity is elevated [30] [31].

Allelopathic activities of okanin may contribute to competitive interactions between plants in natural ecosystems [14]. Research on Bidens pilosa has identified okanin among potential allelochemicals that influence the growth and establishment of neighboring plant species [14]. These allelopathic effects may provide competitive advantages in dense plant communities or during establishment in new habitats, contributing to the invasive success of species like Bidens pilosa [14].

Signaling functions of okanin and related chalcones include roles in plant-pollinator interactions and other ecological relationships [30] [31]. The bright coloration associated with chalcone accumulation in flower petals contributes to visual signals that attract specific pollinators [30]. The presence of okanin in nectar or pollen may also provide chemical signals that influence pollinator behavior or provide nutritional benefits to visiting insects [30].

Stress-induced accumulation of okanin demonstrates the responsive nature of this secondary metabolite to environmental challenges [30] [31]. Plants typically increase okanin and related flavonoid production under stress conditions such as drought, high salinity, temperature extremes, or pathogen attack [30]. This stress-responsive accumulation pattern supports the adaptive significance of okanin production and suggests active regulatory mechanisms that modulate biosynthetic pathway activity in response to environmental cues [30] [31].

Ecological interactions involving okanin extend beyond direct plant benefits to include effects on associated organisms and ecosystem processes [14]. The presence of okanin in plant tissues may influence herbivore feeding behavior, either by providing nutritional benefits or by deterring consumption through taste or toxicity effects [14]. The compound may also influence soil microbial communities through root exudates or decomposing plant material, potentially affecting nutrient cycling and soil chemistry [14].

Evolutionary significance of okanin production reflects the selective pressures that have shaped secondary metabolite biosynthesis in diverse plant lineages [30] [31]. The widespread distribution of okanin across unrelated plant families suggests either ancient evolutionary origins or convergent evolution toward similar defensive strategies [4] [37] [18]. The conservation of biosynthetic pathways across diverse taxa supports the adaptive value of okanin production in plant survival and reproduction [30] [31].